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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZD1208, a
potent, orally available, ATP-competitive pan-Pim kinase inhibitor. Understanding the precise
binding affinities and off-target effects of small molecule inhibitors is critical for advancing drug
development and interpreting experimental outcomes. This document compiles quantitative
data, detailed experimental methodologies, and visual representations of associated signaling
pathways to offer a comprehensive resource for researchers.

Quantitative Selectivity Data

The selectivity of AZD1208 has been rigorously characterized through enzymatic assays and
broad kinase screening panels. The data consistently demonstrates high affinity for all three
Pim kinase isoforms with significant selectivity over the wider human kinome.

Potency Against Pim Kinase Isoforms

AZD1208 exhibits low nanomolar to sub-nanomolar potency against Pim-1, Pim-2, and Pim-3
in enzymatic assays. The inhibitory activity is influenced by ATP concentration, a characteristic
of ATP-competitive inhibitors.
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Parameter Pim-1 Pim-2 Pim-3 Reference
IC50 (at Km
0.4nM 5.0 nM 1.9 nM [1][2113]
ATP)
IC50 (at 5 mM
2.6 nM 164 nM 17 nM [1]
ATP)
Ki 0.1nM 1.92 nM 0.4 nM [1]
Kd
0.20 nM 0.88 nM 0.76 nM [1]

(KINOMEscan)

Cellular IC50

10 nM 151 nM 102 nM [1]
(U2-0S)

Broad Kinase Selectivity Profile

To assess its specificity, AZD1208 was screened against a panel of 442 kinases using the
KINOMEscan competition binding assay at a concentration of 1 uM. The results confirmed that
the three Pim kinases were the highest-affinity targets.[1] Of the 442 kinases tested, only 13
other than the Pim family showed inhibition of 50% or more.[1][2] Follow-up dose-response
studies identified six of these with binding constants (Kd) below 1 uM. Notably, the affinity for
the next most potent off-target, CDK7, was at least 43-fold weaker than for the Pim kinases.[1]

[4]
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Selectivity vs.

Kinase Target Gene Symbol Kd (nM) . Reference
Pim-1 (Fold)

Pim-1 PIM1 0.20 1 [1]

Pim-3 PIM3 0.76 3.8 [1]

Pim-2 PIM2 0.88 4.4 [1]

Cyclin-

Dependent CDKY7 38.0 190 [1]

Kinase 7

Mitogen-

Activated Protein  MAPK15 53.0 265 [1]

Kinase 15

Calcium/Calmod
ulin Dependent CAMK4 360 1800 [1]
Protein Kinase IV

Death-
Associated DAPK1 420 2100 [1]
Protein Kinase 1

Homeodomain
Interacting HIPK3 480 2400 [1]

Protein Kinase 3

Serine/Threonine

_ STK17B 930 4650 [1]
Kinase 17B

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data
presented above.

Enzymatic Kinase Inhibition Assay (IC50 and Ki
Determination)
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The in vitro potency of AZD1208 against recombinant Pim kinases was determined using a
radiometric filter binding assay.

o Objective: To measure the concentration of AZD1208 required to inhibit 50% of Pim kinase
activity (IC50) and to determine the binding affinity (Ki).

e Procedure:

o Recombinant human Pim-1, Pim-2, or Pim-3 enzyme is incubated with a peptide substrate
(e.g., a derivative of BAD) and [y-33P]ATP in a kinase reaction buffer.

o The reaction is initiated in the presence of varying concentrations of AZD1208 or DMSO
as a vehicle control.

o Assays are performed at two ATP concentrations: one at the Km for each enzyme and
another at a high concentration (5 mM) to simulate physiological levels.[1]

o Following incubation (e.g., 60-90 minutes at room temperature), the reaction is stopped.

o The reaction mixture is transferred to a phosphocellulose filter plate, which captures the
phosphorylated peptide substrate.

o The plate is washed to remove unincorporated [y-33P]ATP.

o The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

o Kivalues are determined from the IC50 values using the Cheng-Prusoff equation for
competitive inhibitors or the Morrison equation for tight-binding inhibitors.[1]

KINOMEscan Competition Binding Assay (Kd
Determination)
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The broad selectivity of AZD1208 was assessed using DiscoveRx's KINOMEscan technology,
which measures the ability of a compound to compete with an immobilized ligand for binding to
a DNA-tagged kinase.

o Objective: To determine the dissociation constants (Kd) of AZD1208 for a large panel of
kinases.

e Procedure:

[e]

A large panel of human kinases (e.g., 442 kinases) is individually tested. Each kinase is
tagged with a uniqgue DNA sequence.[1]

o The kinases are expressed and tethered to a solid support via an immobilized, active-site
directed ligand.

o AZD1208 is added at a fixed concentration (e.g., 1 uM) for the initial screen.[1][2]

o The amount of kinase bound to the solid support is measured via quantitative PCR
(gPCR) of the DNA tag. A reduction in the amount of bound kinase relative to a DMSO
control indicates that AZD1208 has displaced it from the immobilized ligand.

o For kinases showing significant inhibition (>50%), a full dose-response curve is generated
by testing a range of AZD1208 concentrations.

o The Kd values are calculated from the dose-response curves, reflecting the binding affinity
of AZD1208 for each kinase.[1]

Cellular Pim Kinase Inhibition Assay

A substrate-enzyme tethered system was utilized to measure the potency of AZD1208 on each
Pim isoform within a cellular context.[1]

o Objective: To determine the cellular IC50 of AZD1208 for each Pim isoform.
e Procedure:

o Fusion constructs are created containing the full-length kinase (Pim-1, -2, or -3) fused to a
BAD peptide substrate via a flexible linker. A c-Myc tag is included for detection.[1]
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o These constructs are transiently transfected into a suitable cell line, such as U2-0OS.

o The transfected cells are treated with a range of AZD1208 concentrations for a defined
period (e.g., 3 hours).

o Cells are lysed, and the fusion protein is captured in a sandwich ELISA format using an
anti-c-Myc antibody.

o The level of BAD substrate phosphorylation is detected using a phospho-specific antibody.

o IC50 values are calculated from the dose-response inhibition of substrate phosphorylation.

[1]

Visualized Pathways and Workflows
PIM Kinase Signhaling Pathway

Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of
many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.
[5] They play a crucial role in cell survival and proliferation by phosphorylating a range of
substrates involved in apoptosis and protein translation. AZD1208 acts by competitively
inhibiting the ATP binding site of Pim kinases, thereby blocking these downstream effects.
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PIM Kinase Signaling and Site of AZD1208 Inhibition.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling

The process of characterizing the selectivity of a kinase inhibitor like AZD1208 involves a multi-
step approach, starting with primary target assays and expanding to broad kinome screening to

identify potential off-targets.
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Start:
Potent Inhibitor Identified

1. Primary Target Enzymatic Assay
(e.g., Pim-1, Pim-2, Pim-3)

2. Broad Kinome Screen
(e.g., KINOMEscan vs 400+ kinases)

3. Dose-Response Follow-up
on Off-Target Hits

4. Cellular Target Engagement Assay
(e.g., Phospho-substrate ELISA)

End:
Comprehensive Selectivity Profile
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Workflow for Determining Kinase Inhibitor Selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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